molecular formula C25H21FN2O4 B12390204 PI3K-IN-48

PI3K-IN-48

Cat. No.: B12390204
M. Wt: 432.4 g/mol
InChI Key: HADZLNXABXZMOJ-UHFFFAOYSA-N
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Description

PI3K-IN-48 is a potent inhibitor of phosphatidylinositol-3-kinase, specifically targeting the PI3K pathway. This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

The synthesis of PI3K-IN-48 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods for this compound are optimized to maximize yield and purity, often involving large-scale reactors and purification techniques such as chromatography .

Chemical Reactions Analysis

PI3K-IN-48 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PI3K-IN-48 has a wide range of scientific research applications, including:

Mechanism of Action

PI3K-IN-48 exerts its effects by inhibiting the activity of phosphatidylinositol-3-kinase, a key enzyme in the PI3K/AKT/mammalian target of rapamycin signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the p110 subunit of PI3K, which is crucial for the activation of downstream signaling molecules such as AKT .

Comparison with Similar Compounds

PI3K-IN-48 is compared with other PI3K inhibitors, such as:

    Idelalisib: A PI3K delta-specific inhibitor approved for the treatment of certain B cell malignancies.

    Copanlisib: A pan-class I PI3K inhibitor used in the treatment of follicular lymphoma.

    Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of advanced breast cancer.

This compound is unique due to its specific targeting of the PI3K pathway and its potent effects on cancer cell proliferation and survival .

Properties

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

6-[2-(2-fluorophenyl)ethynyl]-5-methoxy-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C25H21FN2O4/c1-29-21-13-20-19(11-16(21)10-9-15-7-5-6-8-18(15)26)27-25(28-20)17-12-23(31-3)24(32-4)14-22(17)30-2/h5-8,11-14H,1-4H3,(H,27,28)

InChI Key

HADZLNXABXZMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C#CC3=CC=CC=C3F)NC(=N2)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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